Lipophilicity (LogP) Compared with the Unsubstituted Pyridine-4-sulfonamide Scaffold
The target compound exhibits a measured LogP of 1.5677, compared to 1.51010 for the unsubstituted pyridine-4-sulfonamide scaffold . The increase of ΔLogP = +0.0576 is modest but originates from the introduction of a tert-butyl (positive logP contribution) partially offset by the cyclopropoxy ether (negative logP contribution). This balanced lipophilicity retains aqueous solubility while improving passive membrane permeability, a profile that generic pyridine-4-sulfonamide cannot replicate without both substituents present.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5677 |
| Comparator Or Baseline | Pyridine-4-sulfonamide: LogP = 1.51010 |
| Quantified Difference | ΔLogP = +0.0576 |
| Conditions | LogP measured/determined from vendor-supplied physicochemical characterization (Leyan) and molbase database values. |
Why This Matters
Even small changes in LogP can shift a compound across critical thresholds for CNS penetration (optimal LogP 1–3) and oral bioavailability (Lipinski's Rule of 5), impacting its suitability for specific assay panels.
